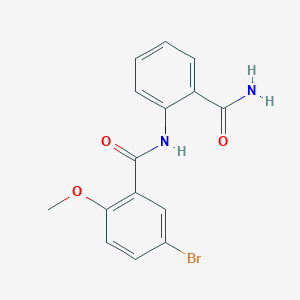
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been proposed that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been suggested that the compound may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its broad spectrum antimicrobial activity. This makes it useful in the study of various microorganisms. Additionally, the compound has been found to exhibit low toxicity, which may make it a safer alternative to other antimicrobial agents. However, one of the limitations of using the compound in lab experiments is the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research related to 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research could focus on the development of new materials using the compound. Another area of research could be the study of the compound's potential use as a corrosion inhibitor. Additionally, more studies could be conducted to fully understand the mechanism of action of the compound and to identify any potential long-term effects. Finally, the compound's potential use in the treatment of various inflammatory conditions could also be explored.
Conclusion
In conclusion, 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is a thiazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has several advantages for lab experiments, including its broad spectrum antimicrobial activity and low toxicity. However, more research is needed to fully understand the compound's mechanism of action and to identify any potential long-term effects.
Synthesemethoden
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-chloro-4-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a corrosion inhibitor, as well as in the development of new materials.
Eigenschaften
Molekularformel |
C11H9ClN2OS |
|---|---|
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-2-3-8(9(12)6-7)10(15)14-11-13-4-5-16-11/h2-6H,1H3,(H,13,14,15) |
InChI-Schlüssel |
ICGYNTWHZAMPFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=CS2)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)
